![molecular formula C20H22N2O4 B2849289 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide CAS No. 941960-25-4](/img/structure/B2849289.png)
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide, also known as ADQ, is a compound that has gained recognition in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Pathways and Characterization
Research on quinoline derivatives often explores synthetic routes for creating novel compounds with potential therapeutic applications. For instance, Patel et al. (2022) reported on the acetic acid-mediated multicomponent synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the utility of quinoline derivatives in crafting complex molecular structures with specific chemical properties. These compounds were characterized using single-crystal XRD and DFT studies, highlighting their physicochemical attributes and potential for binding in receptors due to electronic charge density concentration (Patel et al., 2022).
Chemical Properties and Reactions
The chemical behavior of quinoline derivatives under various conditions is a significant area of research. For example, Bremner et al. (1989) investigated the photolysis of chloroacetamides to yield new 2,8-bridged isoquinoline derivatives, providing insights into the chemical transformations and potential applications of these compounds in synthetic chemistry (Bremner et al., 1989).
Biological Activities
Potential Antiviral and Antiproliferative Activities
Research into the biological activities of quinoline derivatives has identified compounds with promising antiviral and antiproliferative properties. Luo et al. (2012) described the synthesis of new (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting potential applications in antiviral therapies (Luo et al., 2012). Additionally, Patel et al. (2022) demonstrated the antiproliferative activity of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones against human tumor cell lines, further indicating the therapeutic potential of quinoline derivatives (Patel et al., 2022).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-10-4-5-14-11-16(7-8-17(14)22)21-20(24)15-6-9-18(25-2)19(12-15)26-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBTWEZJBZFMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.